Pressor Potency: Ephedrine vs. Pseudoephedrine in Canine and Human Models — 5-Fold Greater Vasopressor Efficacy
In a classic direct head-to-head comparison in anesthetized dogs, D-(−)-ephedrine (1R,2S; CAS 299-42-3) demonstrated a relative pressor potency of 100, compared to only 20 for L-(+)-pseudoephedrine, representing a 5-fold differential [1]. This animal finding is corroborated by a double-blind human volunteer study in which ephedrine 60–90 mg was sufficient to raise diastolic blood pressure above 90 mmHg, whereas pseudoephedrine required 210–240 mg to achieve the same endpoint—an approximately 3- to 4-fold potency advantage for ephedrine [2]. The quantitative pressor superiority is stereochemically determined and cannot be compensated by simple dose escalation of pseudoephedrine without introducing altered pharmacodynamic profiles.
| Evidence Dimension | Relative pressor potency (vasopressor response) |
|---|---|
| Target Compound Data | D-(−)-ephedrine relative pressor potency = 100 (canine); 60–90 mg raises diastolic BP >90 mmHg (human) |
| Comparator Or Baseline | L-(+)-pseudoephedrine relative pressor potency = 20 (canine); requires 210–240 mg for equivalent diastolic BP elevation (human) |
| Quantified Difference | 5-fold greater potency in canine model; 3- to 4-fold greater potency in human volunteers |
| Conditions | Anesthetized dog pressor assay (Patil et al.); double-blind resting healthy volunteer study (Drew et al.) |
Why This Matters
For procurement supporting obstetric anesthesia or hypotensive emergency research, selection of ephedrine over pseudoephedrine is quantitatively justified by a 3- to 5-fold potency advantage in vasopressor response, directly impacting dosing regimens and therapeutic window calculations.
- [1] Patil PN, Tye A, LaPidus JB. A pharmacological study of the ephedrine isomers. J Pharmacol Exp Ther. 1965;148(2):158-168. View Source
- [2] Drew CDM, Knight GT, Hughes DTD, Bush M. Comparison of the effects of D-(−)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man. Br J Clin Pharmacol. 1978;6(3):221-225. doi:10.1111/j.1365-2125.1978.tb04588.x View Source
